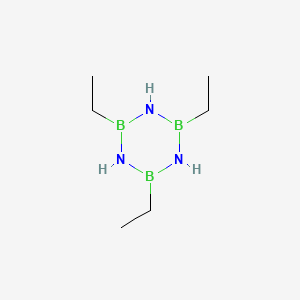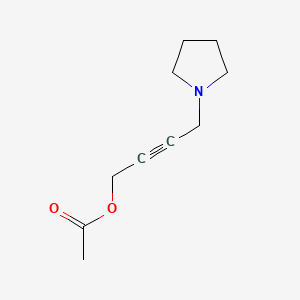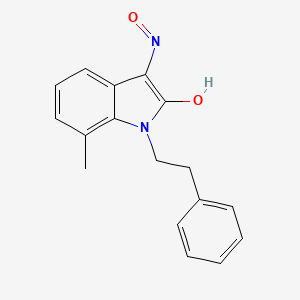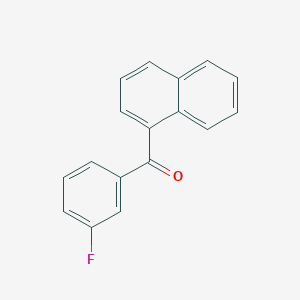![molecular formula C21H28ClN9O3 B14157834 4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride CAS No. 3786-88-7](/img/structure/B14157834.png)
4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple pyrrole rings and amino groups, making it a subject of interest in medicinal chemistry and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride involves multiple steps, starting from the preparation of the pyrrole rings. The process typically includes:
Formation of Pyrrole Rings: The pyrrole rings are synthesized through a condensation reaction involving a diketone and an amine.
Introduction of Amino Groups: Amino groups are introduced through nucleophilic substitution reactions, where the pyrrole rings react with amines under controlled conditions.
Final Assembly: The final compound is assembled through a series of coupling reactions, where the intermediate products are combined under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamoyl groups to amines, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Functionalized pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The presence of multiple amino and carbamoyl groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-amino-N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide
- **N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide
Uniqueness
The unique structure of 4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride, with its multiple pyrrole rings and amino groups, distinguishes it from similar compounds. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
3786-88-7 |
|---|---|
Molekularformel |
C21H28ClN9O3 |
Molekulargewicht |
490.0 g/mol |
IUPAC-Name |
4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H27N9O3.ClH/c1-28-9-12(22)6-15(28)20(32)26-14-8-17(30(3)11-14)21(33)27-13-7-16(29(2)10-13)19(31)25-5-4-18(23)24;/h6-11H,4-5,22H2,1-3H3,(H3,23,24)(H,25,31)(H,26,32)(H,27,33);1H |
InChI-Schlüssel |
ULTHWRXVHDNLCK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14157752.png)

![7,9-dibromo-10a-hydroxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14157774.png)
![(4,5-Dimethylcyclohex-4-ene-1,2-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14157780.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B14157793.png)
![N-ethyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide](/img/structure/B14157803.png)

![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14157807.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14157810.png)
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14157812.png)




